molecular formula C23H22N6OS B11038196 (2Z)-5-acetyl-4-methyl-2-[(3-methylphenyl)imino]-N-(4-methylquinazolin-2-yl)-1,3-thiazole-3(2H)-carboximidamide

(2Z)-5-acetyl-4-methyl-2-[(3-methylphenyl)imino]-N-(4-methylquinazolin-2-yl)-1,3-thiazole-3(2H)-carboximidamide

Cat. No.: B11038196
M. Wt: 430.5 g/mol
InChI Key: ZPKYWHIWFWPNAX-UHFFFAOYSA-N
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Description

(2Z)-5-acetyl-4-methyl-2-[(3-methylphenyl)imino]-N-(4-methylquinazolin-2-yl)-1,3-thiazole-3(2H)-carboximidamide is a complex organic compound with potential applications in various scientific fields. This compound features a thiazole ring, a quinazoline moiety, and an imino group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-5-acetyl-4-methyl-2-[(3-methylphenyl)imino]-N-(4-methylquinazolin-2-yl)-1,3-thiazole-3(2H)-carboximidamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiazole Ring: Starting with a suitable thioamide and an α-haloketone, the thiazole ring is formed through a cyclization reaction.

    Introduction of the Quinazoline Moiety: The quinazoline ring can be introduced via a condensation reaction with an appropriate amine.

    Formation of the Imino Group: The imino group is typically introduced through a Schiff base formation reaction, involving the condensation of an aldehyde or ketone with an amine.

    Final Assembly: The final compound is assembled through a series of coupling reactions, ensuring the correct positioning of all functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z)-5-acetyl-4-methyl-2-[(3-methylphenyl)imino]-N-(4-methylquinazolin-2-yl)-1,3-thiazole-3(2H)-carboximidamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can reduce imino groups to amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiazole or quinazoline rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, derivatives of this compound might be investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (2Z)-5-acetyl-4-methyl-2-[(3-methylphenyl)imino]-N-(4-methylquinazolin-2-yl)-1,3-thiazole-3(2H)-carboximidamide would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the specific biological or chemical context.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-4-methyl-2-[(4-methylphenyl)imino]-1,3-thiazole-5-carboxamide
  • (2Z)-4-methyl-2-[(3-methylphenyl)imino]-1,3-thiazole-5-carboxamide
  • (2Z)-4-methyl-2-[(4-methylphenyl)imino]-1,3-thiazole-3(2H)-carboximidamide

Uniqueness

Compared to similar compounds, (2Z)-5-acetyl-4-methyl-2-[(3-methylphenyl)imino]-N-(4-methylquinazolin-2-yl)-1,3-thiazole-3(2H)-carboximidamide is unique due to the presence of the quinazoline moiety and the specific positioning of functional groups. These structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H22N6OS

Molecular Weight

430.5 g/mol

IUPAC Name

5-acetyl-4-methyl-2-(3-methylphenyl)imino-N'-(4-methylquinazolin-2-yl)-1,3-thiazole-3-carboximidamide

InChI

InChI=1S/C23H22N6OS/c1-13-8-7-9-17(12-13)26-23-29(15(3)20(31-23)16(4)30)21(24)28-22-25-14(2)18-10-5-6-11-19(18)27-22/h5-12H,1-4H3,(H2,24,25,27,28)

InChI Key

ZPKYWHIWFWPNAX-UHFFFAOYSA-N

Isomeric SMILES

CC1=CC(=CC=C1)N=C2N(C(=C(S2)C(=O)C)C)/C(=N/C3=NC4=CC=CC=C4C(=N3)C)/N

Canonical SMILES

CC1=CC(=CC=C1)N=C2N(C(=C(S2)C(=O)C)C)C(=NC3=NC4=CC=CC=C4C(=N3)C)N

Origin of Product

United States

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